molecular formula C17H22N4S B7979769 6-[4-(4-Methyl-1-piperazinyl)phenyl]-4-(methylsulfanyl)-2-pyridinamine

6-[4-(4-Methyl-1-piperazinyl)phenyl]-4-(methylsulfanyl)-2-pyridinamine

Cat. No.: B7979769
M. Wt: 314.5 g/mol
InChI Key: ZCTLZZQQAPJRIY-UHFFFAOYSA-N
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Description

6-[4-(4-Methyl-1-piperazinyl)phenyl]-4-(methylsulfanyl)-2-pyridinamine is an organic compound that belongs to the class of heterocyclic amines

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-Methyl-1-piperazinyl)phenyl]-4-(methylsulfanyl)-2-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

6-[4-(4-Methyl-1-piperazinyl)phenyl]-4-(methylsulfanyl)-2-pyridinamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(4-Methyl-1-piperazinyl)phenyl]-4-(methylsulfanyl)-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the phenyl and pyridine rings can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Methyl-1-piperazinyl)methyl]benzylamine: Similar in structure but lacks the pyridine ring.

    4-(4-Methylpiperazin-1-yl)benzoic acid: Contains a piperazine ring and a benzoic acid group but lacks the pyridine and methylsulfanyl groups.

Uniqueness

6-[4-(4-Methyl-1-piperazinyl)phenyl]-4-(methylsulfanyl)-2-pyridinamine is unique due to the presence of the pyridine ring and the methylsulfanyl group, which confer distinct chemical and biological properties. These structural features can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile.

Properties

IUPAC Name

6-[4-(4-methylpiperazin-1-yl)phenyl]-4-methylsulfanylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4S/c1-20-7-9-21(10-8-20)14-5-3-13(4-6-14)16-11-15(22-2)12-17(18)19-16/h3-6,11-12H,7-10H2,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTLZZQQAPJRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=NC(=CC(=C3)SC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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